4-(Chloromethyl)-5-fluoro-2-methoxypyridine
Overview
Description
Chemical compounds with a pyridine ring, such as “4-(Chloromethyl)-5-fluoro-2-methoxypyridine”, are often used in the synthesis of various pharmaceuticals and agrochemicals . The presence of a chloromethyl group (-CH2Cl) and a methoxy group (-OCH3) on the pyridine ring can make this compound a useful intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The chloromethyl, fluoro, and methoxy substituents would be attached to the carbon atoms at the 4th, 5th, and 2nd positions, respectively .Chemical Reactions Analysis
The chloromethyl group in “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” is a good leaving group, which means it can be replaced by nucleophiles in substitution reactions . The methoxy group can also participate in various reactions, such as demethylation or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would depend on its molecular structure. For instance, the presence of a pyridine ring would likely make it a polar molecule. The chloromethyl and methoxy groups might also influence its boiling point, melting point, and solubility .Scientific Research Applications
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Pharmaceutical Intermediate
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Microsphere Production
- Field : Cell Biology and Instrument Calibration
- Application : Chloromethyl latex microspheres are used in cell biology as tracers for cell differentiation and cell tracing. They’re also used in instrument calibration for flow cytometry, microscopy, HTS, HCS .
- Method : The chloromethyl groups on the surface of the microspheres react directly with amino groups in antibodies, antigens, or other ligands under mild aqueous conditions to yield a stable covalent product .
- Results : The microspheres can be used in a variety of research and industrial applications, including cell biology and instrument calibration .
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Polyelectrolyte Production
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-5-fluoro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYHZBTWFSKURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-fluoro-2-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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